(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
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Overview
Description
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group, a methylsulfanyl group, and a diazaspirodecene core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The bromophenyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions, using reagents like 4-bromobenzyl bromide and methylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The bromophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or activating certain biological pathways. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous sulfur compounds.
4-Methoxyphenethylamine: A compound with similar structural features but different functional groups.
Uniqueness
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methylsulfanyl groups further enhances its versatility in various applications .
Properties
Molecular Formula |
C22H24BrN3S |
---|---|
Molecular Weight |
442.4g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(3-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C22H24BrN3S/c1-16-7-6-8-18(15-16)24-20-22(13-4-3-5-14-22)26(21(25-20)27-2)19-11-9-17(23)10-12-19/h6-12,15H,3-5,13-14H2,1-2H3 |
InChI Key |
QMMYSSIOPBBGDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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